3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound contains a pyrazole ring, which is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery.
The synthesis and characterization of this compound have been explored in various studies, highlighting its potential applications in pharmaceuticals and agricultural chemistry. The compound is often derived from more complex precursors through specific synthetic routes that emphasize efficiency and yield.
This compound belongs to the class of pyrazole derivatives, which are widely recognized for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of difluorophenyl groups enhances its lipophilicity and biological interactions.
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods, including:
Recent methods have focused on optimizing reaction conditions to improve yields and reduce by-products. For instance, using catalysts such as sodium carbonate or potassium carbonate in a two-phase system has shown promising results in facilitating ring closure reactions while minimizing isomer formation .
The molecular structure of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core with a carbaldehyde functional group at the 4-position and a difluorophenyl substituent at the 3-position. The presence of fluorine atoms enhances the compound's electronic properties, potentially influencing its reactivity and biological activity.
Key structural data include:
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can participate in various chemical reactions:
The reaction mechanisms often involve the formation of intermediates that can be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The mechanism of action for compounds like 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves interaction with biological targets such as enzymes or receptors. The difluorophenyl moiety may enhance binding affinity due to increased hydrophobic interactions.
Studies have shown that pyrazole derivatives can modulate various signaling pathways, contributing to their therapeutic effects . For instance, they may act as inhibitors of specific enzymes involved in inflammatory processes.
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has potential applications in:
Fluorinated pyrazole derivatives represent a cornerstone of modern medicinal chemistry, leveraging fluorine’s unique properties—high electronegativity, small atomic radius, and metabolic stability—to enhance drug-receptor interactions and pharmacokinetics. The strategic incorporation of fluorine into pyrazole scaffolds improves bioavailability, membrane permeability, and resistance to oxidative degradation, thereby optimizing therapeutic efficacy. Notably, Celecoxib, a selective COX-2 inhibitor containing a trifluoromethylpyrazole moiety, exemplifies this approach, demonstrating potent anti-inflammatory activity with reduced gastrointestinal toxicity compared to non-fluorinated analogs [3].
The biological versatility of fluoropyrazoles spans antiviral, anticancer, and antimicrobial domains. For instance, 1-(β-d-ribofuranosyl)-4-fluoro-1H-pyrazole-3-carboxamide acts as a ribavirin analog, inhibiting viral replication through RNA polymerase interference [3]. Fluorine substitution also augments anticancer activity by facilitating interactions with key biological targets such as kinases and topoisomerases. Table 1 summarizes notable fluorinated pyrazole drugs:
Table 1: FDA-Approved Fluorinated Pyrazole Drugs
Drug Name | Therapeutic Use | Fluorine Motif |
---|---|---|
Celecoxib | Anti-inflammatory | Trifluoromethylpyrazole |
Crizotinib | Non-small cell lung cancer | Difluorophenylpyrazole |
Pralsetinib | Thyroid cancer | Fluorinated pyrazole |
Synthetic innovations enable precise fluorine integration via methods like nucleophilic substitution or cyclocondensation using fluorinated building blocks [3]. This synthetic flexibility allows for tailored modifications, enhancing binding affinity to targets such as EGFR or CDK kinases—critical in oncology drug development [6].
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152509-93-7) exemplifies a structurally refined fluorinated pyrazole with broad utility in heterocyclic synthesis. Its molecular architecture comprises three key components:
Molecular Properties and Reactivity
The compound’s reactivity is defined by its electron-deficient difluorophenyl ring and electrophilic aldehyde. The fluorine atoms inductively withdraw electron density, rendering the phenyl ring susceptible to nucleophilic aromatic substitution. Simultaneously, the aldehyde participates in Knoevenagel condensations or oxidations to carboxylic acids—precursors for amides or esters [4] [7]. Key descriptors include:
Table 2: Computational Physicochemical Properties
Parameter | Value |
---|---|
Topological PSA (Ų) | 34.89 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
Synthetic Applications
This carbaldehyde serves as a linchpin for synthesizing pharmacologically active derivatives:
Biological Relevance
Though direct biological data for this specific carbaldehyde is limited in the provided sources, its structural analogs exhibit potent anticancer activity. For example, 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde shows IC₅₀ values of 2.2–5.6 μM against colon cancer lines (HCT-116/HCT-8), attributed to fluorine-enhanced target binding [5]. The aldehyde group also enables synthesis of imine-based inhibitors targeting tubulin polymerization [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: